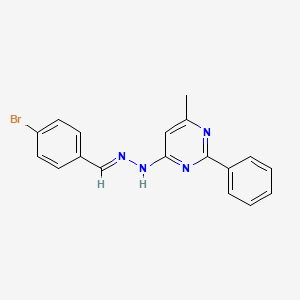
4,6-diphenyl-2-propoxypyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. For instance, a compound has been synthesized in two steps from 4,6-dimethyl-2-phenylpyrimidine by a double Knoevenagel reaction with 4-bromobenzaldehyde followed by a double Suzuki–Miyaura cross-coupling reaction with 4-(N, N-diphenylamino)phenylboronic acid .Molecular Structure Analysis
The molecular structure of pyrimidines can be analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (NMR), and 13C nuclear magnetic resonance (13C-NMR) .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For example, they can be involved in reactions with amines under microwave conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their structure and the presence of different functional groups .Mecanismo De Acción
Target of Action
The primary target of 4,6-diphenyl-2-propoxypyrimidine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation .
Mode of Action
This compound interacts with AURKA by inhibiting its activity . This inhibition is achieved through the compound’s binding to AURKA, which has been demonstrated through in silico docking experiments . The compound’s interaction with AURKA results in reduced phosphorylation of AURKA at Thr283 .
Biochemical Pathways
The inhibition of AURKA by this compound affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to downstream effects such as the induction of apoptosis .
Pharmacokinetics
The compound’s ability to inhibit aurka suggests it has sufficient bioavailability to reach its target within cells .
Result of Action
The result of this compound’s action is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This is evidenced by the triggering of cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,6-diphenyl-2-propoxypyrimidine in lab experiments include its unique chemical properties, its versatility as a building block in the synthesis of various drugs and pharmaceuticals, and its ability to act as a fluorescent probe and photosensitizer. However, the limitations of using this compound in lab experiments include its high cost, the difficulty in synthesizing it, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the use of 4,6-diphenyl-2-propoxypyrimidine in scientific research. One direction is the development of new drugs and pharmaceuticals using this compound as a building block. Another direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the use of this compound as a photosensitizer for photodynamic therapy is an area of active research. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is an important area of future research.
Aplicaciones Científicas De Investigación
4,6-diphenyl-2-propoxypyrimidine has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various drugs and pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. This compound has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In addition, this compound has been used as a ligand for the synthesis of metal complexes and as a catalyst for various organic reactions.
Safety and Hazards
Propiedades
IUPAC Name |
4,6-diphenyl-2-propoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-13-22-19-20-17(15-9-5-3-6-10-15)14-18(21-19)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZFTYDZQPPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



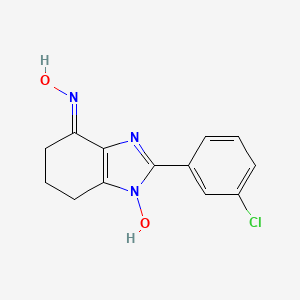
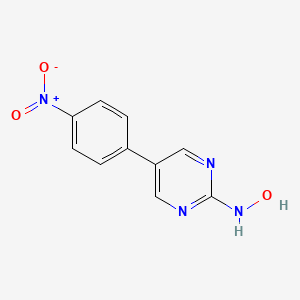
![1-(4-iodophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843741.png)
![4-nitrobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843749.png)
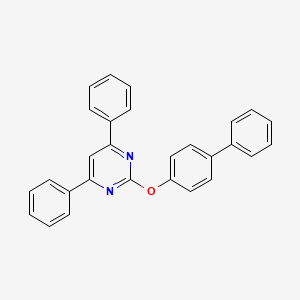
![3-nitrobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843764.png)

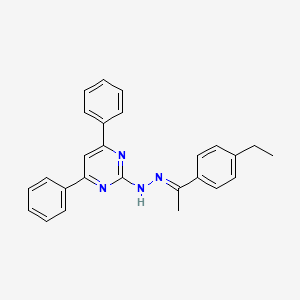
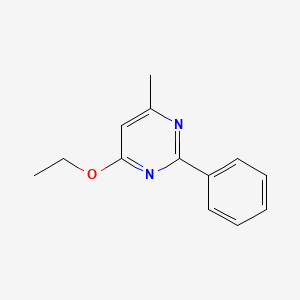
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3843799.png)
